

# Physical and chemical characteristics of Guanosine-13C5

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## Compound of Interest

Compound Name: Guanosine-13C5

Cat. No.: B8819210

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## Guanosine-13C5: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the physical and chemical characteristics of **Guanosine-13C5**. This isotopically labeled nucleoside is a powerful tool in metabolic research, allowing for the precise tracking of guanosine metabolism and its role in various cellular processes.

## Physical and Chemical Characteristics

**Guanosine-13C5** is a stable, non-radioactive isotopologue of guanosine, where five carbon atoms in the ribose sugar moiety are replaced with the carbon-13 isotope. This labeling provides a distinct mass shift, enabling its differentiation from endogenous guanosine in mass spectrometry-based analyses and providing a unique signal in <sup>13</sup>C NMR spectroscopy.

## Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **Guanosine-13C5** and its related compounds. Data for unlabeled guanosine is provided for comparison.

Property	Guanosine-13C5 Monohydrate	Guanosine (unlabeled)	Guanosine-13C5 5'-Monophosphate
Molecular Formula	$C_5^{13}C_5H_{13}N_5O_5 \cdot H_2O$	$C_{10}H_{13}N_5O_5$	$C_5^{13}C_5H_{14}N_5O_8P$
Molecular Weight	306.22 g/mol <a href="#">[1]</a>	283.2 g/mol <a href="#">[2]</a>	368.18 g/mol <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to off-white solid <a href="#">[5]</a>	White, crystalline powder	Not specified
Purity	≥98%	≥98%	Not specified
Isotopic Enrichment	≥99% $^{13}C$	Not applicable	Not specified
Melting Point	Not specified	250 °C (decomposes)	Not specified
Solubility	Refer to Certificate of Analysis	Sparingly soluble in water; soluble in DMSO (~30 mg/ml)	Not specified
Storage	-20°C	-20°C	Not specified
Stability	≥ 1 year	≥ 4 years	Not specified

Property	Guanosine-13C10 (fully labeled ribose and base)	Guanosine 3',5'-Cyclic-13C,15N2 Monophosphate
Molecular Formula	$^{13}\text{C}_{10}\text{H}_{13}\text{N}_5\text{O}_5$	$\text{C}_9^{13}\text{CH}_{12}\text{N}_3^{15}\text{N}_2\text{O}_7\text{P}$
Molecular Weight	293.17 g/mol	348.18 g/mol
Appearance	White to off-white solid	White solid
Purity (HPLC)	99.8%	Chemical: 97%; Isotopic: 99.5%
Isotopic Enrichment	98.8%	99.5%
Melting Point	Not specified	>211°C (decomposes)
Specific Rotation	Not specified	-35.7°
Solubility	Not specified	Slightly soluble in water and aqueous base
Storage	4°C, protect from light	4°C for long term

## Experimental Protocols

The primary application of **Guanosine-13C5** is in metabolic flux analysis (MFA) to trace the fate of guanosine in cellular pathways. Below are detailed methodologies for key experiments.

### Cell Culture and Isotopic Labeling

Objective: To label cellular metabolites by culturing cells in a medium containing **Guanosine-13C5**.

Methodology:

- Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and resume proliferation.
- Medium Preparation: Prepare the experimental medium by supplementing a base medium (e.g., DMEM, RPMI-1640) with **Guanosine-13C5** at a known concentration. The

concentration should be optimized based on the specific cell line and experimental goals. Ensure all other essential nutrients are present.

- Isotopic Labeling: Once cells reach the desired confluence (typically 50-60%), replace the standard medium with the **Guanosine-13C5**-containing medium.
- Incubation: Culture the cells in the labeling medium for a predetermined period. The incubation time is critical and should be sufficient to achieve a steady-state labeling of the metabolites of interest. This can be determined empirically by performing a time-course experiment.
- Cell Harvesting: After incubation, rapidly quench metabolism and harvest the cells. This is typically done by aspirating the medium, washing the cells with ice-cold phosphate-buffered saline (PBS), and then adding a cold extraction solvent.

## Metabolite Extraction

Objective: To extract intracellular metabolites for subsequent analysis by mass spectrometry or NMR.

Methodology:

- Quenching: After removing the labeling medium, immediately add a quenching solution, such as ice-cold saline or methanol, to halt enzymatic activity.
- Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell pellet or plate. Scrape the cells and collect the cell lysate.
- Phase Separation: For a comprehensive analysis of both polar and nonpolar metabolites, a two-phase extraction using a methanol/water/chloroform mixture can be employed.
- Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.
- Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

- Drying: Dry the metabolite extract, typically using a vacuum concentrator, before storage or derivatization for analysis.

## Mass Spectrometry (MS) Analysis for Metabolomics

Objective: To identify and quantify **Guanosine-13C5** and its downstream metabolites.

Methodology:

- Sample Preparation: Reconstitute the dried metabolite extract in a solvent compatible with the chromatography system (e.g., 50% acetonitrile in water).
- Chromatographic Separation: Separate the metabolites using liquid chromatography (LC), often with a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column, coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Mass Spectrometry Analysis: Operate the mass spectrometer in a mode that allows for the detection of the specific mass-to-charge ratios ( $m/z$ ) of the expected labeled metabolites. The +5 Da mass shift of **Guanosine-13C5** and its fragments will be indicative of its incorporation.
- Data Analysis: Analyze the resulting data to determine the isotopic enrichment and the mass isotopomer distribution of the targeted metabolites. This information can then be used to calculate metabolic fluxes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To determine the position of the  $^{13}\text{C}$  label within metabolites and to quantify their concentrations.

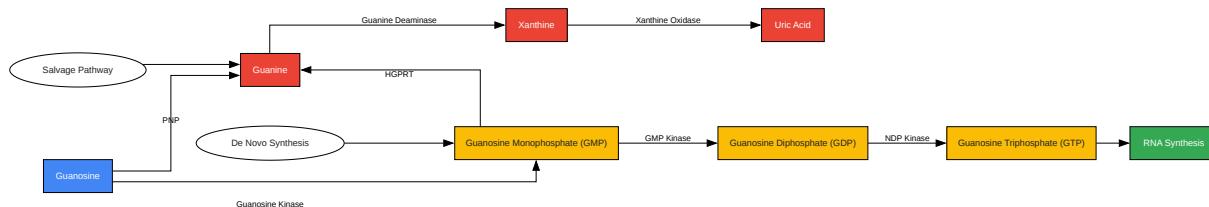
Methodology:

- Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ) containing a known concentration of an internal standard (e.g., DSS).

- **NMR Data Acquisition:** Acquire one-dimensional (1D)  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, as well as two-dimensional (2D) spectra such as  $^1\text{H}$ - $^{13}\text{C}$  HSQC, on a high-field NMR spectrometer. The  $^{13}\text{C}$  spectra will directly show signals from the labeled carbons, while the  $^1\text{H}$ - $^{13}\text{C}$  correlation spectra can identify the protons attached to the labeled carbons.
- **Data Analysis:** Process the NMR spectra to identify the labeled metabolites based on their chemical shifts and coupling patterns. The signal integrals can be used for quantification relative to the internal standard.

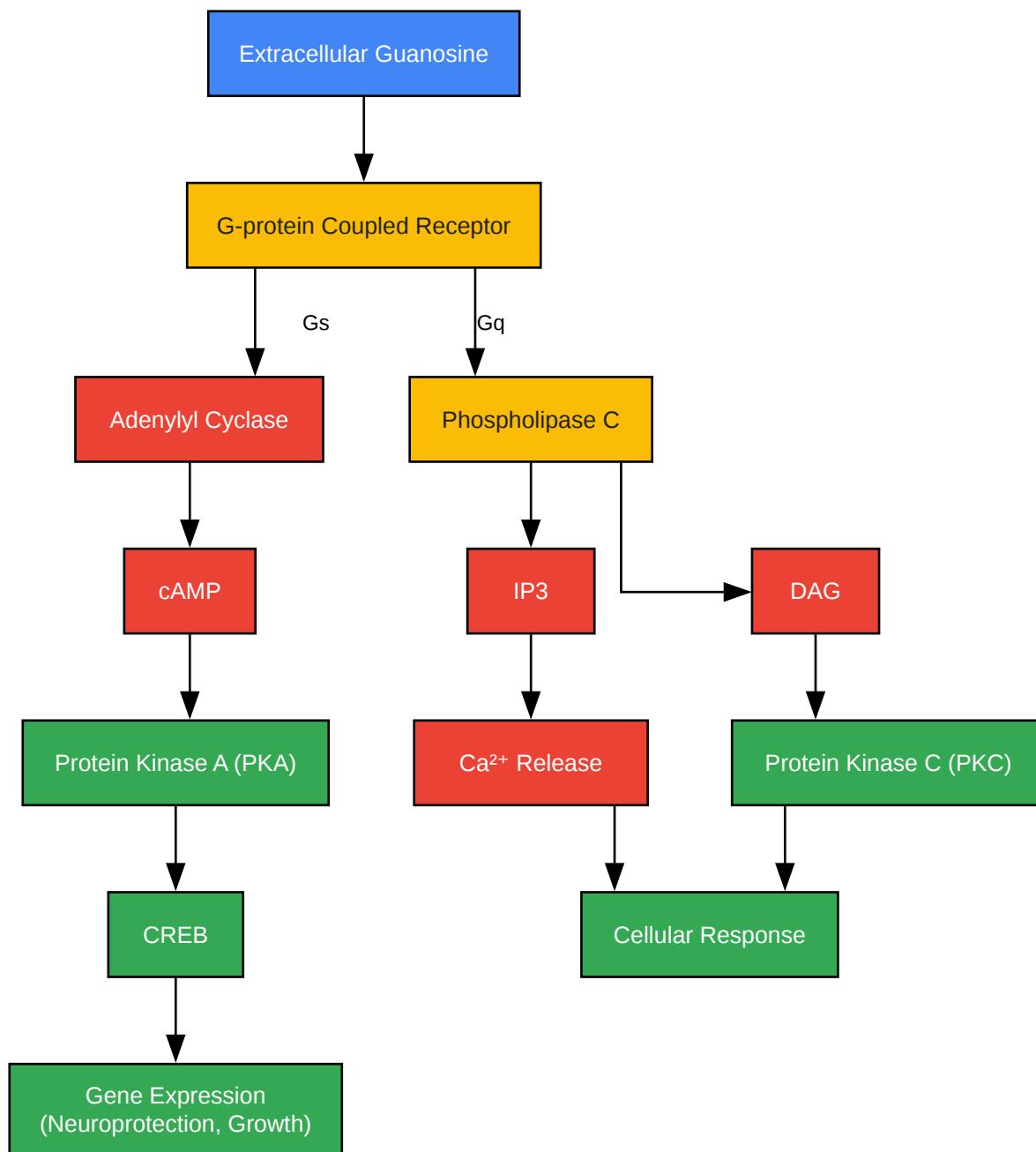
## Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to guanosine metabolism and the experimental workflow for its analysis using **Guanosine-13C5**.



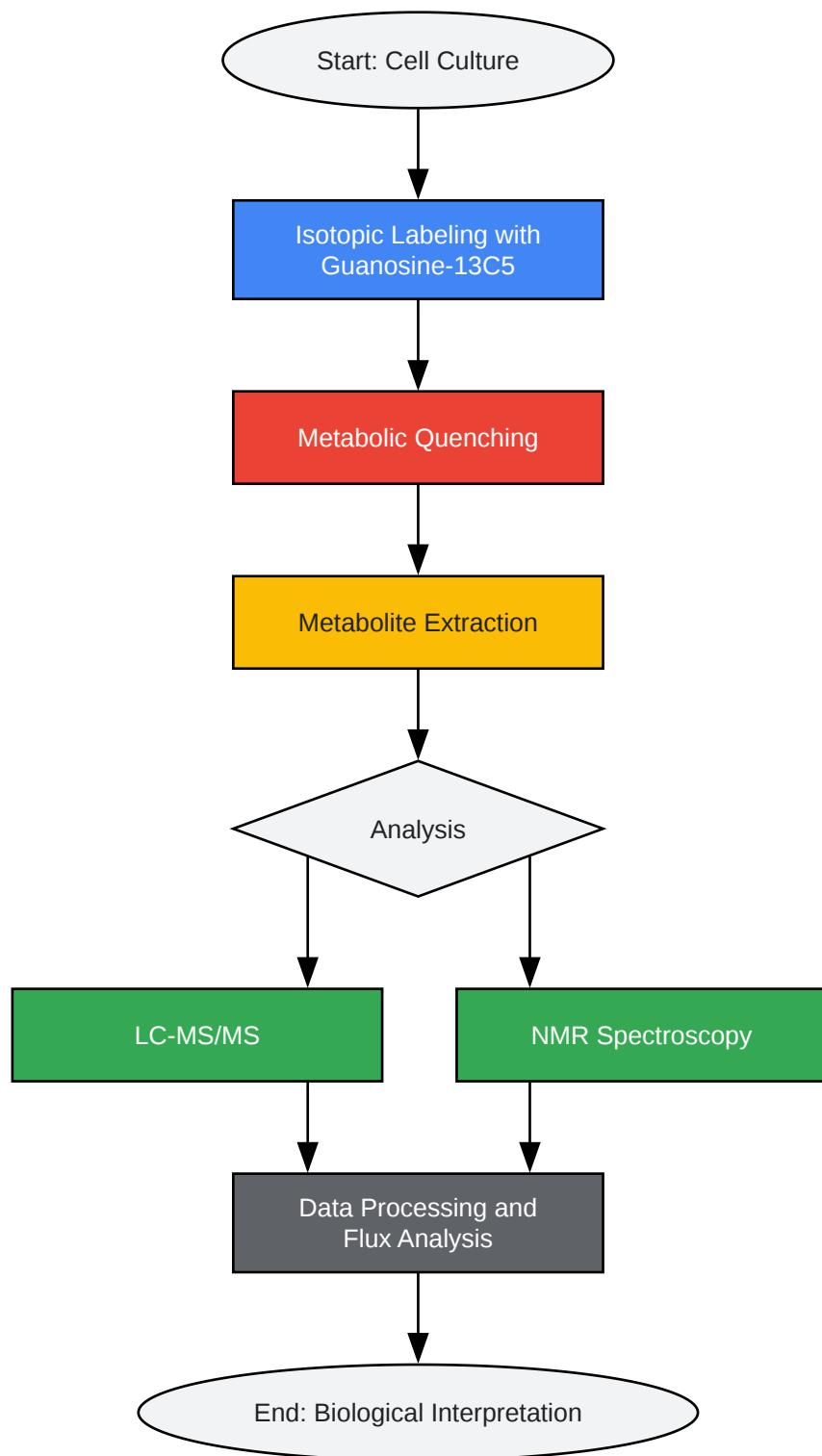
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Caption: Metabolic fate of guanosine via salvage and degradation pathways.



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Caption: Simplified overview of guanosine-mediated signaling pathways.



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Caption: General experimental workflow for a **Guanosine-13C5** tracer study.

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